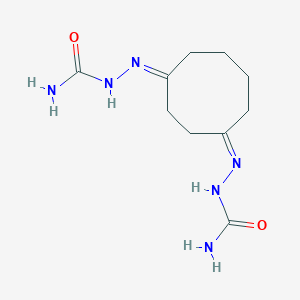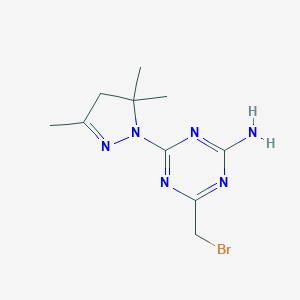![molecular formula C26H20N6 B296106 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBI, and it has been synthesized using different methods to enhance its properties. In
Wirkmechanismus
The mechanism of action of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is not yet fully understood. However, scientific research has shown that this compound interacts with DNA, leading to the inhibition of DNA replication and cell division. This mechanism of action is responsible for the anti-cancer properties of BBI.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) have been extensively studied. This compound has been shown to possess excellent anti-cancer properties, making it useful in the development of anti-cancer drugs. Additionally, BBI has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) in lab experiments include its excellent anti-cancer properties, and its ability to exhibit fluorescence properties. Additionally, the synthesis method of BBI is relatively simple, and the yield of the final product is high. However, the limitations of using BBI in lab experiments include its limited solubility in water, and its toxicity towards some cell lines.
Zukünftige Richtungen
The future directions for 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) include its potential use in the development of anti-cancer drugs. Additionally, BBI can be used in the development of fluorescent sensors for the detection of various compounds. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in various fields.
Conclusion
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been found to exhibit excellent anti-cancer properties and fluorescence properties. Further research is needed to fully understand the mechanism of action of BBI, and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) involves the reaction between 1,1'-Biphenyl-4,4'-diamine and 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is then purified using recrystallization. The yield of this synthesis method is relatively high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) has been extensively studied due to its potential applications in various fields. This compound has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors. Additionally, BBI has been shown to possess excellent anti-cancer properties, and it has been used in the development of anti-cancer drugs.
Eigenschaften
Molekularformel |
C26H20N6 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[4-[4-(1H-benzimidazol-2-ylamino)phenyl]phenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C26H20N6/c1-2-6-22-21(5-1)29-25(30-22)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-26-31-23-7-3-4-8-24(23)32-26/h1-16H,(H2,27,29,30)(H2,28,31,32) |
InChI-Schlüssel |
DMCGYLOETYXJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)

